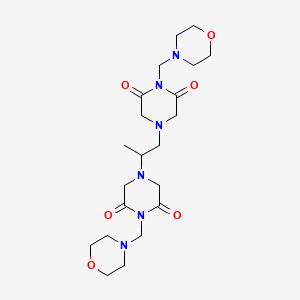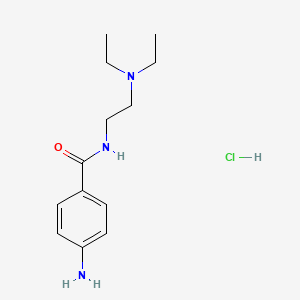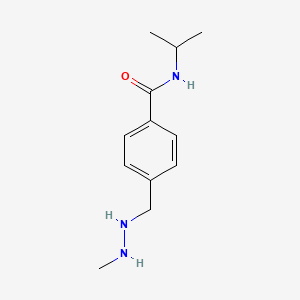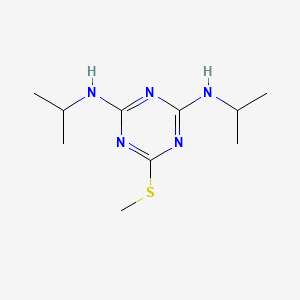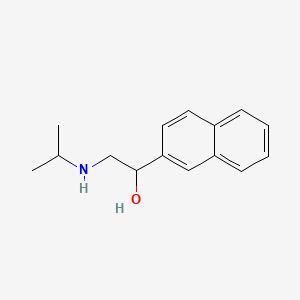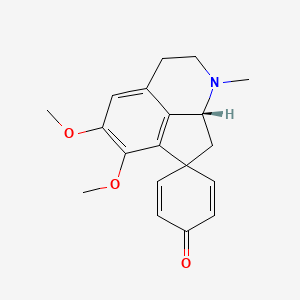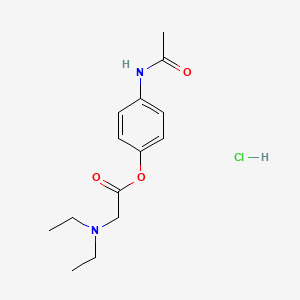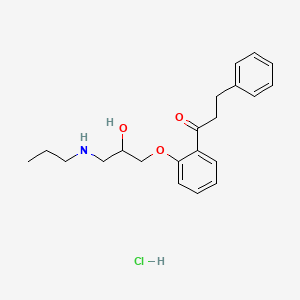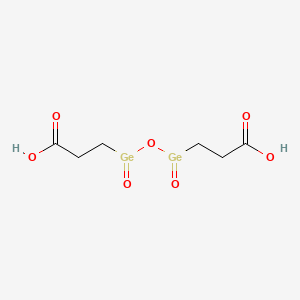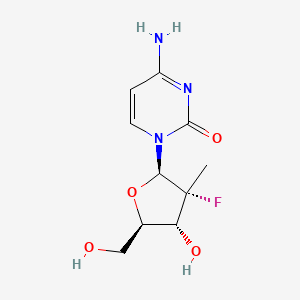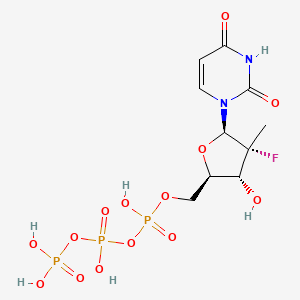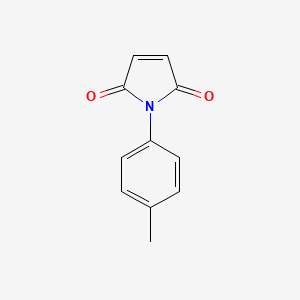
1-(4-Methylphenyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(4-Methylphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 4-methylphenyl group at the 1-position and two keto groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with succinic anhydride in the presence of a base such as sodium acetate. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired pyrrole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the keto groups to hydroxyl groups, resulting in the formation of diols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methylphenyl)-1H-pyrrole-2,5-dione can be compared with other pyrrole derivatives such as:
1-Phenyl-1H-pyrrole-2,5-dione: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.
1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential for diverse applications.
Properties
IUPAC Name |
1-(4-methylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(12)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFXNGDHQPMIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25989-85-9 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10167512 | |
| Record name | Maleimide, N-p-tolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-28-3, 25989-85-9 | |
| Record name | N-(4-Methylphenyl)maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,p-Tolylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC148146 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Tolylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, N-p-tolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(PARA-TOLYL)-MALEIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,P-TOLYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB7TXV3P6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of p-Tolylmaleimide?
A1: The molecular formula of p-Tolylmaleimide is C11H9NO2, and its molecular weight is 187.19 g/mol.
Q2: What spectroscopic data is available for p-Tolylmaleimide?
A: While specific spectroscopic data isn't detailed in the provided abstracts, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H NMR and 13C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize p-Tolylmaleimide and its derivatives. [, , , , ]
Q3: How does p-Tolylmaleimide behave in polymerization reactions?
A: p-Tolylmaleimide is a versatile monomer in polymerization reactions. It readily undergoes free radical copolymerization with monomers like methyl methacrylate (MMA), acrylonitrile (AN), and styrene. [, , , , ] Studies demonstrate its tendency to form alternating copolymers, particularly with styrene. []
Q4: How does varying the feed content of p-Tolylmaleimide affect the properties of its copolymers?
A: Increasing the p-Tolylmaleimide content in copolymers generally leads to enhanced glass transition temperature (Tg), Vicat softening temperature, and thermal stability. [, , , ] This is attributed to the rigid structure and strong intermolecular interactions introduced by the p-Tolylmaleimide units.
Q5: Can p-Tolylmaleimide enhance the thermal properties of existing polymers?
A: Yes, blending p-Tolylmaleimide copolymers with polymers like poly(vinyl chloride) (PVC) has been shown to improve heat resistance. Studies demonstrate an increase in the blend's glass transition temperature, Vicat softening point, and thermal decomposition temperature with increasing p-Tolylmaleimide copolymer content. [, , ]
Q6: Does p-Tolylmaleimide participate in Diels-Alder reactions?
A: Yes, p-Tolylmaleimide acts as a dienophile in Diels-Alder reactions. It reacts with various dienes like 4-styrylcoumarins and 3-butadienylazetidin-2-ones, yielding the corresponding Diels-Alder adducts. [, , ] These reactions showcase the compound's versatility in constructing diverse cyclic structures.
Q7: How does the structure of p-Tolylmaleimide influence its reactivity in Diels-Alder reactions?
A7: The presence of the electron-withdrawing imide group in p-Tolylmaleimide enhances its reactivity as a dienophile, facilitating its participation in Diels-Alder reactions.
Q8: Can Lewis acids influence the Diels-Alder reactions of p-Tolylmaleimide?
A: Yes, Lewis acids can catalyze and impact the stereoselectivity of Diels-Alder reactions involving p-Tolylmaleimide. For instance, Lewis acids like AlCl3 and EtAlCl2 have been shown to significantly accelerate the reaction with α,β-unsaturated thioketones, even at lower temperatures, leading to the preferential formation of specific diastereomers. []
Q9: What are the potential applications of p-Tolylmaleimide-containing materials?
A: The enhanced thermal properties of p-Tolylmaleimide-containing polymers and blends make them suitable for applications requiring high heat resistance. This includes applications in adhesives, coatings, and engineering plastics. [, ]
Q10: Are there any known aggregation-induced emission properties associated with p-Tolylmaleimide derivatives?
A: Yes, certain derivatives of p-Tolylmaleimide, specifically arylaminomaleimides, have been identified as a new class of aggregation-induced emission (AIE)-active molecules. [] These compounds exhibit enhanced fluorescence in the aggregated state, opening avenues for applications in optoelectronic devices, sensors, and biological imaging.
Q11: How can the emission color of AIE-active p-Tolylmaleimide derivatives be tuned?
A: Research indicates that modifying the substituents at the 2- and 3-positions of the maleimide ring in arylaminomaleimides allows for color tuning of their AIE properties. [] This control over the emission color broadens their potential applications in various fields.
Q12: What insights have computational chemistry studies provided into p-Tolylmaleimide and its derivatives?
A: Computational studies using techniques like molecular modeling and quantitative structure-activity relationship (QSAR) analysis are valuable tools in understanding the structure-property relationships of p-Tolylmaleimide and its derivatives. [] These studies help predict properties, optimize reaction conditions, and design new derivatives with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


